(2S)-6-Oxo-1,2-piperidinedicarboxylicAcid1,2-Bis(1,1-dimethylethyl)Ester
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Overview
Description
(2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring with two ester groups and an oxo group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The ester groups are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, such as sulfuric acid.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
(2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with significant biological activities.
Uniqueness
(2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
ditert-butyl 6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
XLHNUTLFXNXQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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